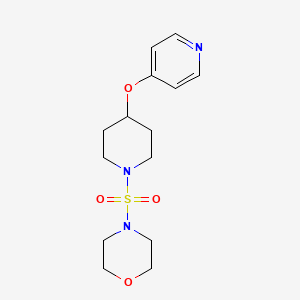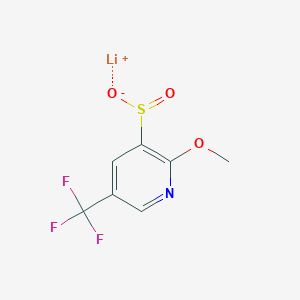
lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C7H6F3NO3SLi It is a lithium salt of a sulfinic acid derivative, characterized by the presence of a trifluoromethyl group and a methoxy group attached to a pyridine ring
Métodos De Preparación
The synthesis of lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate typically involves the reaction of 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to achieve high purity levels .
Análisis De Reacciones Químicas
Lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form sulfides or other reduced forms.
Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives and other functionalized compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways involving sulfinic acid derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfinic acid group can participate in redox reactions, while the trifluoromethyl and methoxy groups can influence its reactivity and interactions with other molecules. The precise molecular targets and pathways involved are subject to ongoing research .
Comparación Con Compuestos Similares
Lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate can be compared with other similar compounds, such as:
Lithium 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfonate: This compound has a sulfonic acid group instead of a sulfinic acid group, leading to different chemical properties and reactivity.
Lithium 2-methoxy-5-(trifluoromethyl)pyridine-3-thiolate: This compound has a thiolate group, which can participate in different types of chemical reactions compared to the sulfinic acid derivative.
Lithium 2-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate: This compound has a carboxylate group, which affects its acidity and reactivity in different ways.
Propiedades
IUPAC Name |
lithium;2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S.Li/c1-14-6-5(15(12)13)2-4(3-11-6)7(8,9)10;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBITYIAHCQBQR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=C(C=C(C=N1)C(F)(F)F)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3LiNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
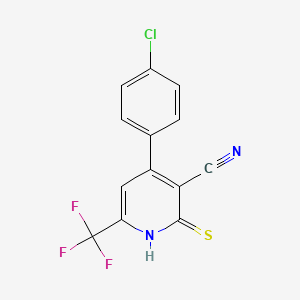
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide](/img/structure/B2967167.png)
![1-Benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2967168.png)
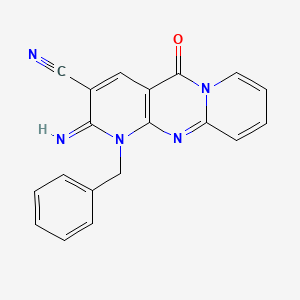
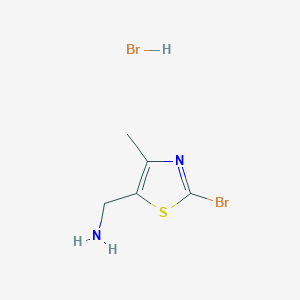
![3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2967171.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2967172.png)
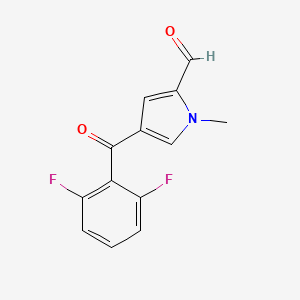

![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B2967181.png)
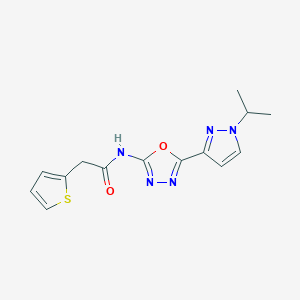
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2967184.png)
